5-Methyl-6-nitroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of both a nitro group and a methyl group on the imidazo[1,2-a]pyridine scaffold enhances its chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-nitroimidazo[1,2-a]pyridine typically involves the nitration of 5-methylimidazo[1,2-a]pyridine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 5-Methylimidazo[1,2-a]pyridine
Nitrating Agents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Reaction Conditions: The reaction mixture is cooled to 0-5°C, and the nitrating agents are added slowly to avoid excessive heat generation. The reaction is then allowed to proceed at room temperature for several hours.
Product Isolation: The reaction mixture is poured into ice water, and the precipitated product is filtered, washed, and dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure precise control over reaction conditions and to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amination: Reduction of the nitro group forms 5-Methyl-6-aminoimidazo[1,2-a]pyridine.
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Scientific Research Applications
5-Methyl-6-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential lead compound for the development of new drugs targeting infectious diseases and cancer.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Methyl-6-nitroimidazo[1,2-a]pyridine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The compound may also inhibit specific enzymes involved in critical biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-nitroimidazo[1,2-a]pyridine
- 7-Methyl-3-nitroimidazo[1,2-a]pyridine
- 2-Methyl-5-nitroimidazo[1,2-a]pyridine
Uniqueness
5-Methyl-6-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methyl-6-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7N3O2/c1-6-7(11(12)13)2-3-8-9-4-5-10(6)8/h2-5H,1H3 |
InChI Key |
KRGMAOFLPPPRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC=CN12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.